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Introduction to AsF₅ in Ion Implantation
Arsenic pentafluoride (AsF₅) is a gaseous source material used for n-type doping of

semiconductor materials through ion implantation. In this process, AsF₅ is ionized, and the

resulting arsenic ions (primarily As⁺) are accelerated and implanted into a substrate, typically a

silicon wafer. This technique allows for precise control over the dopant concentration and depth

profile, which is crucial for the fabrication of modern electronic devices. Ion implantation is a

fundamental process in the manufacturing of integrated circuits (ICs), enabling the creation of

p-n junctions, source/drain extensions, and channel engineering in transistors.[1][2] The

primary advantage of ion implantation over diffusion techniques is the ability to precisely control

the dose and energy of the implanted ions, leading to highly uniform and reproducible doping

profiles.[3]

Following implantation, a high-temperature annealing step is essential to repair the crystal

lattice damage caused by the energetic ions and to electrically activate the implanted arsenic

atoms, allowing them to become charge carriers within the semiconductor.[4][5] Rapid thermal

annealing (RTA) is a commonly used technique for this purpose, as it provides rapid heating

and cooling cycles that minimize dopant diffusion.[6]

Key Applications of AsF₅ Ion Implantation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1217895?utm_src=pdf-interest
https://www.benchchem.com/product/b1217895?utm_src=pdf-body
https://www.researchgate.net/profile/Leonard_Rubin/publication/337167311_Applications_of_Ion_Implantation_in_CMOS_Process_Technology/links/5dc96d50299bf1a47b2f9101/Applications-of-Ion-Implantation-in-CMOS-Process-Technology.pdf
https://www.science.gov/topicpages/i/ion+implantation+doping.html
https://www.axcelis.com/wp-content/uploads/2019/02/Ion_Implantation_in_Silicon_Technology.pdf
https://www.researchgate.net/publication/269680953_Stability_of_Heavily_Doped_Si_Formed_by_As_Implantation_and_Rapid_Thermal_Annealing
https://www.researchgate.net/publication/270534265_Rapid_Thermal_Annealing_of_Ion_Implanted_p-n_Junction_in_Silicon
https://www.researchgate.net/publication/3942637_Rapid_thermal_annealing_of_arsenic_implanted_silicon_wafers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary application of AsF₅ in ion implantation is the formation of n-type regions in

semiconductor devices. Specific applications include:

Source and Drain Formation in CMOS Devices: Creating highly doped n-type source and

drain regions in NMOS transistors.

Channel Engineering: Precise doping of the transistor channel to adjust the threshold voltage

(Vt).

Buried Layers: Formation of deep, highly doped layers for device isolation or as a collector in

bipolar transistors.

Shallow Junction Formation: Low-energy implantation is used to create ultra-shallow

junctions required for advanced, scaled-down CMOS technologies.[7][8]

Experimental Protocols
This section outlines a general experimental protocol for n-type doping of silicon wafers using

AsF₅ in an ion implanter.

Wafer Preparation
Substrate: Start with a p-type silicon wafer of the desired orientation (e.g., <100>) and

resistivity.

Cleaning: Perform a standard RCA clean or equivalent procedure to remove any organic and

inorganic contaminants from the wafer surface.

Masking: If selective doping is required, a masking layer (e.g., photoresist or silicon dioxide)

is patterned on the wafer surface to define the areas to be implanted.

Ion Implantation
The ion implantation process is carried out in a high-vacuum environment to prevent ion

scattering and contamination.

Ion Source: Introduce AsF₅ gas into the ion source chamber of the implanter. The gas

molecules are ionized by a high-energy electron beam, creating a plasma containing various
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ion species, including As⁺.

Ion Extraction and Mass Analysis: An electric field extracts the positive ions from the plasma.

A mass analyzer magnet then separates the desired As⁺ ions from other species based on

their mass-to-charge ratio.

Acceleration: The selected As⁺ ions are accelerated to the desired energy by a high-voltage

potential. The ion energy determines the penetration depth of the dopant.

Implantation: The high-energy ion beam is scanned across the surface of the silicon wafer to

ensure a uniform implantation dose. The dose, or the number of ions implanted per unit area,

is precisely controlled by measuring the ion beam current over time.

A schematic of the ion implantation process is shown below:

Ion Implanter

AsF₅ Gas Source Ion Source
(Plasma Generation)

Mass Analyzer
(Selects As⁺ ions) Acceleration Column Beam Scanning System Target Chamber

(High Vacuum)
Implanted Wafer

(with crystal damage)

Silicon Wafer

Rapid Thermal Annealing
(Dopant Activation & Damage Repair)

Doped Silicon Wafer
(n-type region formed)

Click to download full resolution via product page

Figure 1: General workflow of AsF₅ ion implantation.

Post-Implantation Annealing
After implantation, the wafer undergoes a thermal annealing process to activate the dopants

and repair the crystal lattice.

Method: Rapid Thermal Annealing (RTA) is commonly used. The wafer is rapidly heated to a

high temperature (e.g., 900-1100°C) for a short duration (e.g., 10-60 seconds) in an inert

atmosphere (e.g., nitrogen or argon).
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Parameters: The annealing temperature and time are critical parameters that affect the

dopant activation, diffusion, and the extent of defect removal. These parameters need to be

optimized for the specific application.

Characterization
The electrical and physical properties of the implanted layer are characterized using various

techniques:

Sheet Resistance (Rs): Measured using a four-point probe to determine the electrical

conductivity of the doped layer.

Carrier Concentration and Mobility: Determined by Hall effect measurements, which provide

information on the number of active charge carriers and their mobility.[9]

Dopant Profile: Secondary Ion Mass Spectrometry (SIMS) is used to measure the depth

distribution of the implanted arsenic atoms.[10]

Crystal Quality: Transmission Electron Microscopy (TEM) can be used to analyze the crystal

structure and identify any residual defects after annealing.

Quantitative Data
The following tables provide illustrative data for arsenic ion implantation in silicon. While the

specific values may vary when using an AsF₅ source due to the presence of fluorine, these

tables serve as a general guideline for the expected trends. The actual process parameters

should be determined experimentally for a specific application.

Table 1: Illustrative Arsenic Implantation Parameters and Resulting Junction Depths in Silicon
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Ion Energy
(keV)

Dose
(ions/cm²)

Projected
Range (Rp)
(nm)

Straggle (ΔRp)
(nm)

Approximate
Junction
Depth (Xj) (nm)

10 1 x 10¹⁵ 10 4 25

50 1 x 10¹⁵ 35 13 70

100 1 x 10¹⁵ 60 22 120

200 1 x 10¹⁵ 110 40 220

Note: Junction depth is highly dependent on the subsequent annealing process due to

diffusion.

Table 2: Illustrative Sheet Resistance and Carrier Concentration for Arsenic Implantation in

Silicon after Rapid Thermal Annealing

Ion Energy
(keV)

Dose
(ions/cm²)

Annealing
Conditions

Sheet
Resistance
(Ω/sq)

Peak Carrier
Concentration
(cm⁻³)

50 5 x 10¹⁴ 1000°C, 30s 150 - 200 ~1 x 10²⁰

50 1 x 10¹⁵ 1050°C, 20s 80 - 120 ~2 x 10²⁰

100 1 x 10¹⁵ 1050°C, 20s 100 - 150 ~1.5 x 10²⁰

100 5 x 10¹⁵ 1100°C, 10s 30 - 50 >5 x 10²⁰

Note: These are representative values. The actual results will depend on the specific implanter,

annealing system, and wafer properties.

Logical Relationships in Ion Implantation
The key relationships between the process parameters and the resulting properties of the

doped layer can be visualized as follows:
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Figure 2: Key parameter relationships in ion implantation.

Conclusion
AsF₅ serves as a viable gaseous source for arsenic ion implantation, a cornerstone technology

in semiconductor manufacturing. The precise control over doping profiles afforded by this

technique is essential for the fabrication of high-performance electronic devices. Successful

implementation of AsF₅-based doping requires careful optimization of ion implantation

parameters (energy and dose) and subsequent annealing conditions (temperature and time) to

achieve the desired electrical characteristics and to effectively remove process-induced crystal

damage. The data and protocols presented here provide a foundational understanding for

researchers and professionals working with this technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1217895?utm_src=pdf-body-img
https://www.benchchem.com/product/b1217895?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. ion implantation doping: Topics by Science.gov [science.gov]

3. axcelis.com [axcelis.com]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Shallow Junction Formation, High Energy Implantation [ebrary.net]

8. web.stanford.edu [web.stanford.edu]

9. researchgate.net [researchgate.net]

10. Quantitative Measurement of Arsenic Implant Dose by SIMS | NIST [nist.gov]

To cite this document: BenchChem. [Application Notes and Protocols for AsF₅ in Ion
Implantation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217895#application-of-asf5-in-ion-implantation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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